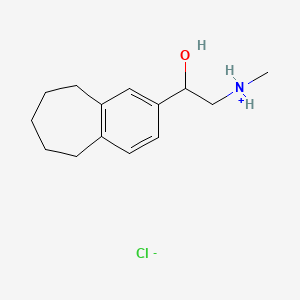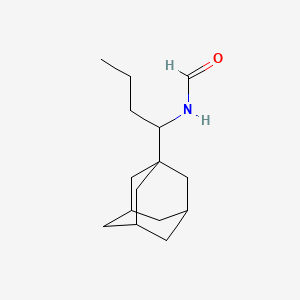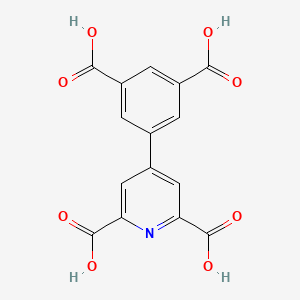![molecular formula C17H23Cl2N3O B13747161 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone CAS No. 260992-21-0](/img/structure/B13747161.png)
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Introduction of the pyrrolidine moiety: This step involves the reaction of the piperazine intermediate with a pyrrolidine derivative.
Attachment of the 3,4-dichlorophenyl group: This can be done through a nucleophilic substitution reaction, where the piperazine-pyrrolidine intermediate reacts with a 3,4-dichlorophenyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: As a potential therapeutic agent for treating neurological disorders.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone likely involves interaction with specific molecular targets, such as receptors or enzymes, in the central nervous system. This interaction can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-dichlorophenyl)-1-(piperazin-1-yl)ethanone
- 2-(3,4-dichlorophenyl)-1-[(2S)-2-(methylpiperazin-1-yl]ethanone
- 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone
Uniqueness
The uniqueness of 2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone lies in its specific structural features, such as the presence of both the pyrrolidine and piperazine rings, which can confer unique pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
260992-21-0 |
|---|---|
Molekularformel |
C17H23Cl2N3O |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C17H23Cl2N3O/c18-15-4-3-13(9-16(15)19)10-17(23)22-8-5-20-11-14(22)12-21-6-1-2-7-21/h3-4,9,14,20H,1-2,5-8,10-12H2/t14-/m0/s1 |
InChI-Schlüssel |
JWJIFXKTIDOFGJ-AWEZNQCLSA-N |
Isomerische SMILES |
C1CCN(C1)C[C@@H]2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
C1CCN(C1)CC2CNCCN2C(=O)CC3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


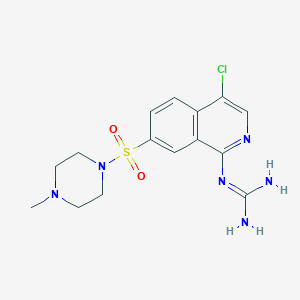
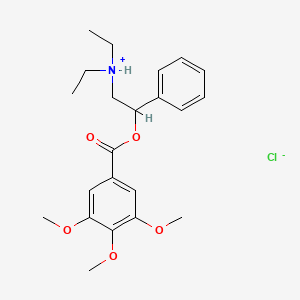
![Methyl 2-[3-(2,5-dimethylphenyl)propyl]-6-methoxybenzoate](/img/structure/B13747089.png)
![Dimethyl-[2-(4,4,6-trimethyl-[1,3,2]dioxaborinan-2-yloxy)-ethyl]-amine](/img/structure/B13747097.png)



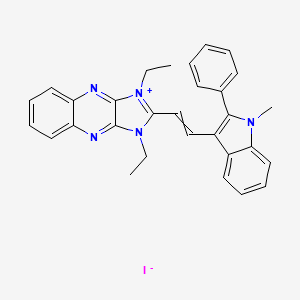
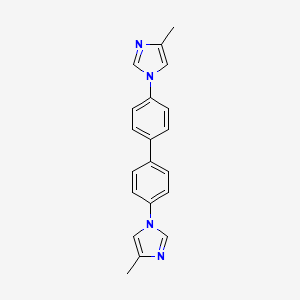
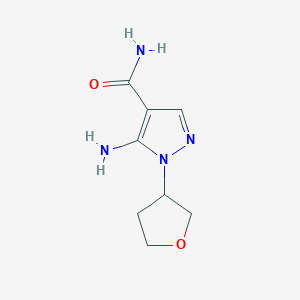
![[3-Ethoxy-4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)phenyl]azaniumdichloride](/img/structure/B13747147.png)
